molecular formula C9H8BrClO2 B1466170 Methyl 2-(4-bromo-2-chlorophenyl)acetate CAS No. 849934-94-7

Methyl 2-(4-bromo-2-chlorophenyl)acetate

Cat. No. B1466170
CAS RN: 849934-94-7
M. Wt: 263.51 g/mol
InChI Key: GYQSFCYMWAJKMD-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromo-2-chlorophenyl)acetate” is a chemical compound with the CAS Number: 849934-94-7 . It has a molecular weight of 263.52 and its IUPAC name is methyl (4-bromo-2-chlorophenyl)acetate . The compound is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-(4-bromo-2-chlorophenyl)acetate” is 1S/C9H8BrClO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 2-(4-bromo-2-chlorophenyl)acetate” is a liquid at room temperature . It has a predicted boiling point of 297.7±25.0 °C and a predicted density of 1.546±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Optimized Synthesis Processes : Methyl 2-(4-bromo-2-chlorophenyl)acetate and its derivatives have been synthesized through various optimized methods. For example, Wang Guo-hua (2008) discussed the synthesis of a related compound, methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, achieving a high yield of 98% under specific conditions (Wang Guo-hua, 2008).
  • Intermediate in Pharmaceutical Synthesis : This compound serves as an intermediate in synthesizing various pharmaceuticals. Hu Jia-peng (2012) described using a similar compound in the improved synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots (Hu Jia-peng, 2012).

Applications in Medicinal Chemistry

  • Synthesis of Antidepressants : In a study by Guo Ya-nan (2010), a derivative of methyl 2-(4-bromo-2-chlorophenyl)acetate was used in synthesizing an antidepressive compound, showing significant antidepressant activity in animal models (Guo Ya-nan, 2010).
  • Development of Anti-Cancer Agents : Rayes et al. (2020) synthesized a series of compounds based on the structure modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, showing potential as novel drugs for cancer treatment (Rayes et al., 2020).

Role in Organic Chemistry Education

  • Educational Use in Organic Chemistry : The compound and its derivatives can be used in undergraduate courses to enhance students' interest and skills in scientific research, as demonstrated by W. Min (2015) in the preparation of a related compound (W. Min, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statements are H302, and the precautionary statements are P264, P270, P301+P312, and P330 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

methyl 2-(4-bromo-2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQSFCYMWAJKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287430
Record name Methyl 4-bromo-2-chlorobenzeneacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromo-2-chlorophenyl)acetate

CAS RN

849934-94-7
Record name Methyl 4-bromo-2-chlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849934-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2-chlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-2-chlorophenylacetate
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Synthesis routes and methods I

Procedure details

(4-Bromo-2-chloro-phenyl)-acetonitrile (1.98 g, 8.6 mmoles) was dissolved into MeOH (50 mL) and water (5 mL), and the resulting homogeneous mixture was chilled to 0° C. To this stirring (cold) mixture was slowly (carefully) added concentrated HCl (25 mL). After the addition was complete the mixture was refluxed for 16 hours. After this period the reaction mixture was combined with ice and the resulting heterogeneous mixture was extracted with diethyl ether (3×50 mL). The combined ethereal layer was washed with brine, dried over anhydrous MgSO4, and evaporated in vacuo to yield clean (4-bromo-2-chloro-phenyl)-acetic acid methyl ester (2.3 g, 80%). 1H-NMR (CDCl3): δ 7.56 (d, J=2.0 Hz, 1H), 7.37 (dd, J′=8.3 Hz, J″=2.0 Hz, 1H), 7.16 (d, J=8.3 Hz, 1H), 3.73 (s, 2H), 3.72 (s, 3H).
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-chlorophenylacetic acid (240 g) of Reference Example 15 in N,N-dimethylformamide (3000 mL) were added potassium carbonate (399 g) and iodomethane (164 g) at 7° C., and the mixture was stirred at the same temperature for 3 hr and stirred at room temperature for 19 hr. The reaction mixture was poured into water, and partitioned and extracted with ethyl acetate. The organic layer was washed 3 times with 25% brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (259 g) as a brown oil.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
399 g
Type
reactant
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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